6-Bromo-3-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting with the appropriate pyridine derivative. One common method is the halogenation of pyridine derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, this compound is being explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol
1-Bromo-3-(trifluoromethoxy)benzene
3-(Trifluoromethoxy)bromobenzene
Uniqueness: 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine stands out due to its pyridine core, which offers different chemical reactivity compared to benzene-based compounds. The presence of the amine group also provides additional functionalization opportunities.
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Properties
IUPAC Name |
6-bromo-3-(trifluoromethoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-2-1-3(5(11)12-4)13-6(8,9)10/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTWPESSVVACOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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